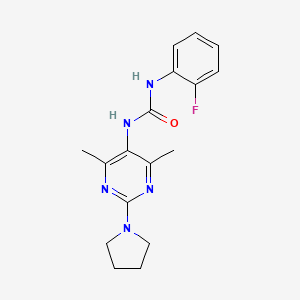

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea

Description

This compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a urea bridge linked to a 2-fluorophenyl group.

Properties

IUPAC Name |

1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c1-11-15(12(2)20-16(19-11)23-9-5-6-10-23)22-17(24)21-14-8-4-3-7-13(14)18/h3-4,7-8H,5-6,9-10H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGHQHOUINWIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidine derivative and introduce the pyrrolidinyl group through nucleophilic substitution reactions. The fluorophenyl group can be introduced using a coupling reaction, such as the Ullmann reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the pyrimidinyl core.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties

Scientific Research Applications

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

Medicine: Potential therapeutic applications include the development of new drugs for various diseases.

Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating specific biochemical processes.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Fluorine Position : The target compound’s 2-fluorophenyl group may offer superior target binding vs. 3-fluoro-4-methylphenyl () due to spatial alignment with active sites .

- Pyrimidine Methyl Groups: The 4,6-dimethyl substituents likely enhance metabolic stability and lipophilicity, improving half-life over non-methylated analogs () .

- Pesticide vs. Therapeutic Design : Unlike halogen-rich pesticidal ureas (), the target compound’s balanced hydrophobicity and electronegativity suggest suitability for human therapeutics .

Biological Activity

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structure includes a pyrimidine ring substituted with a pyrrolidine moiety and a fluorophenyl group, which are known to enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 341.4 g/mol. The structural features include:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that contributes to the compound's biological activity.

- Pyrrolidine Moiety : A five-membered ring that may influence the compound's steric and electronic properties.

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Activity : Urea derivatives have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in treating diseases linked to enzyme dysregulation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms of action and therapeutic potential.

Table 1: Summary of Biological Activities

The mechanism of action for this compound likely involves:

- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.

- Inhibition of Signaling Pathways : By inhibiting certain pathways involved in cell proliferation or inflammation, the compound can exert therapeutic effects.

- Alteration of Gene Expression : Potentially influencing gene expression related to disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.